6-bromobenzo[d]isothiazol-3(2H)-one
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Overview
Description
6-bromobenzo[d]isothiazol-3(2H)-one is a heterocyclic compound that contains a bromine atom, a benzene ring, and an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromobenzo[d]isothiazol-3(2H)-one typically involves the bromination of benzo[d]isothiazol-3(2H)-one. One common method is the reaction of benzo[d]isothiazol-3(2H)-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromobenzo[d]isothiazol-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
6-bromobenzo[d]isothiazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromobenzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazol-3(2H)-one: The parent compound without the bromine atom.
5-bromobenzo[d]isothiazol-3(2H)-one: A similar compound with the bromine atom at a different position.
6-chlorobenzo[d]isothiazol-3(2H)-one: A similar compound with a chlorine atom instead of bromine.
Uniqueness
6-bromobenzo[d]isothiazol-3(2H)-one is unique due to the presence of the bromine atom at the 6-position, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to different properties and applications compared to other similar compounds.
Properties
IUPAC Name |
6-bromo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBXGVBQTLWACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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